molecular formula C20H34BrNOS B14598762 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-38-0

4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol

Cat. No.: B14598762
CAS No.: 61151-38-0
M. Wt: 416.5 g/mol
InChI Key: ASMPNKVEGLKWFZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of substituted phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can be achieved through a multi-step process involving several key reactions:

    Alkylation: The diethylamino group can be introduced via a Friedel-Crafts alkylation reaction using diethylamine and a suitable alkylating agent.

    Thioether Formation: The octylsulfanyl group can be introduced by reacting the phenol derivative with an octylthiol in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups, making it less functionalized.

    2-[(Diethylamino)methyl]phenol: Lacks the bromine and octylsulfanyl groups, affecting its reactivity and applications.

    6-[(Octylsulfanyl)methyl]phenol: Lacks the bromine and diethylamino groups, altering its chemical properties.

Uniqueness

4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of all three functional groups (bromine, diethylamino, and octylsulfanyl) on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

61151-38-0

Molecular Formula

C20H34BrNOS

Molecular Weight

416.5 g/mol

IUPAC Name

4-bromo-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol

InChI

InChI=1S/C20H34BrNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3

InChI Key

ASMPNKVEGLKWFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br

Origin of Product

United States

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